molecular formula C8H3ClF4O2 B8180137 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid

5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B8180137
M. Wt: 242.55 g/mol
InChI Key: IDRNRVDMTDZDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid: is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

The mechanism by which 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid exerts its effects is primarily through its interaction with molecular targets via its functional groups. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes . The chlorine and fluorine atoms can form halogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison: 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties. For instance, the presence of both chlorine and fluorine atoms in the ortho and para positions relative to the carboxylic acid group enhances its reactivity and potential for forming diverse chemical derivatives .

Properties

IUPAC Name

5-chloro-4-fluoro-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRNRVDMTDZDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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